
SPL-707
Übersicht
Beschreibung
SPL-707 is a selective and orally active inhibitor of signal peptide peptidase-like 2a (SPPL2a). This compound has shown significant potential in research related to autoimmune diseases by targeting B cells and dendritic cells . This compound is known for its high selectivity and potency, making it a valuable tool in scientific research.
Vorbereitungsmethoden
The synthesis of SPL-707 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, but it is typically produced in specialized laboratories equipped to handle complex organic synthesis.
Analyse Chemischer Reaktionen
SPL-707 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
SPL-707 has demonstrated a favorable pharmacokinetic profile, with significant potency against SPPL2a:
Parameter | Value |
---|---|
IC50 for SPPL2a | 77 nM |
IC50 for γ-secretase | 6.1 μM |
IC50 for SPP | 3.7 μM |
Administration Route | Oral |
Effective Dose in Mice | ≤10 mg/kg b.i.d. |
These values indicate that this compound is not only selective but also effective at low doses, making it a promising candidate for further development in therapeutic applications .
Applications in Autoimmune Diseases
The primary application of this compound lies in its potential to treat autoimmune diseases by targeting the immune system's B cells and dendritic cells. Studies have shown that oral administration of this compound over an extended period (11 days) can replicate the phenotype observed in SPPL2a knockout mice, which exhibit reduced populations of specific B cells and dendritic cells. This suggests that this compound could be used to modulate immune responses in conditions such as rheumatoid arthritis or multiple sclerosis .
Case Study: In Vivo Efficacy
A study involving mice treated with this compound demonstrated significant reductions in B cell populations following administration at doses ≥10 mg/kg b.i.d. The results indicated that pharmacological inhibition of SPPL2a effectively mimicked the effects seen in genetically modified mice lacking SPPL2a, underscoring the compound's potential as a therapeutic agent for autoimmune conditions .
Case Study: Selectivity Assessment
In comparative studies, this compound exhibited over 1000-fold selectivity against γ-secretase, which is crucial given the enzyme's involvement in various cellular processes including Notch signaling. This selectivity minimizes off-target effects, enhancing the therapeutic potential of this compound while reducing the risk of adverse effects associated with non-selective inhibitors .
Wirkmechanismus
SPL-707 exerts its effects by selectively inhibiting SPPL2a, a member of the signal peptide peptidase-like protease family. SPPL2a is involved in the regulation of adaptive immunity by cleaving tumor necrosis factor alpha in activated dendritic cells. By inhibiting SPPL2a, this compound reduces the antigen presentation ability of these cells, thereby modulating the immune response .
Vergleich Mit ähnlichen Verbindungen
SPL-707 is unique in its high selectivity and potency as an SPPL2a inhibitor. Similar compounds include:
Signal peptide peptidase-like 2b (SPPL2b) inhibitors: These compounds also target the SPPL family but have different selectivity profiles.
Gamma-secretase inhibitors: These compounds inhibit a related enzyme but have broader effects on various biochemical pathways.
Compared to these similar compounds, this compound offers a more targeted approach with fewer off-target effects, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
2195361-33-0 |
---|---|
Molekularformel |
C27H28FN5O4 |
Molekulargewicht |
505.55 |
IUPAC-Name |
(S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide |
InChI |
InChI=1S/C27H28FN5O4/c1-15-21(10-17(28)12-29-15)30-22(34)11-20(16-6-7-16)24(35)31-23-18-4-2-3-5-19(18)25(36)32-13-27(8-9-27)14-33(32)26(23)37/h2-5,10,12,16,20,23H,6-9,11,13-14H2,1H3,(H,30,34)(H,31,35)/t20-,23-/m0/s1 |
InChI-Schlüssel |
WLQXBRYTQYYCMW-REWPJTCUSA-N |
SMILES |
FC1=CC(NC(C[C@H](C(N[C@@H]2C(N(CC3(CC3)C4)N4C(C5=C2C=CC=C5)=O)=O)=O)C6CC6)=O)=C(C)N=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SPL-707; SPL 707; SPL707; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.